molecular formula C9H11F2NO B13326160 (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol CAS No. 612532-18-0

(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol

Cat. No.: B13326160
CAS No.: 612532-18-0
M. Wt: 187.19 g/mol
InChI Key: NYJUMGOILSWHAV-SECBINFHSA-N
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Description

(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propanol backbone, with two fluorine atoms substituted on the phenyl ring. The stereochemistry of the compound is specified as (3R), indicating the configuration of the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation with palladium on carbon or zinc dust.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The fluorine atoms enhance its lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: The enantiomer with opposite stereochemistry.

    (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol: A regioisomer with different fluorine substitution.

    (3R)-3-amino-3-(2,4-dichlorophenyl)propan-1-ol: A compound with chlorine instead of fluorine atoms.

Uniqueness

  • The specific (3R) configuration and the presence of two fluorine atoms at the 2 and 4 positions on the phenyl ring make (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol unique. These structural features influence its chemical reactivity, biological activity, and potential applications.

Properties

CAS No.

612532-18-0

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1

InChI Key

NYJUMGOILSWHAV-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CCO)N

Origin of Product

United States

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